molecular formula C11H13N3O2 B8570469 N-(2-Methyl-4-nitrophenyl)-3,4-dihydro-2H-pyrrol-5-amine CAS No. 92892-30-3

N-(2-Methyl-4-nitrophenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No. B8570469
CAS RN: 92892-30-3
M. Wt: 219.24 g/mol
InChI Key: ZIWQKIPCDUODIN-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-nitrophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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properties

CAS RN

92892-30-3

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C11H13N3O2/c1-8-7-9(14(15)16)4-5-10(8)13-11-3-2-6-12-11/h4-5,7H,2-3,6H2,1H3,(H,12,13)

InChI Key

ZIWQKIPCDUODIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-1-pyrroline (1.2 mole), prepared as in Example 1, and 91.3 g (0.6 mole) of 2-methyl-4-nitroaniline were heated at reflux in 900 ml of acetonitrile for two hours. The solid obtained by cooling and filtering was combined with that obtained by concentrating the filtrate to dryness, then dissolved in hot water and filtered. The solution was cooled and washed with ethyl acetate, and the aqueous phase was made basic with 4 N sodium hydroxide. The crude product was extracted into dichloromethane, which was then removed in vacuo. The resultant solid was washed repeatedly with diethyl ether to give 67.7 g of pure title compound. Structure assignment was supported by the nmr spectrum and by elemental analysis.
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
91.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two

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